molecular formula C14H19Cl2NO2S B5739669 [(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine

[(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B5739669
M. Wt: 336.3 g/mol
InChI Key: VKRRPZUTZRBGID-UHFFFAOYSA-N
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Description

[(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine is an organic compound characterized by the presence of a sulfonyl group attached to a cyclohexylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methylbenzenesulfonamide
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-5-methylphenylsulfone

Uniqueness

[(2,4-Dichloro-5-methylphenyl)sulfonyl]cyclohexylmethylamine is unique due to its specific structural features, such as the combination of a sulfonyl group with a cyclohexylmethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,4-dichloro-N-cyclohexyl-N,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2S/c1-10-8-14(13(16)9-12(10)15)20(18,19)17(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRRPZUTZRBGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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